

(4-Bromo-3-methylphenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)boronic acid

Cat. No.: B1277413

[Get Quote](#)

(4-Bromo-3-methylphenyl)boronic acid is a versatile synthetic intermediate playing a crucial role in modern medicinal chemistry and drug discovery. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability

(4-Bromo-3-methylphenyl)boronic acid, identified by CAS Number 221006-67-3, is readily available from a variety of chemical suppliers. The compound is typically offered as a white to off-white solid with purities generally ranging from 95% to 98%. It is soluble in polar organic solvents such as methanol and ethanol, with limited solubility in water. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger-scale synthetic needs.

Below is a summary of representative commercial data for **(4-Bromo-3-methylphenyl)boronic acid**:

Supplier Category	Purity	Available Quantities
Major Chemical Suppliers	≥95%	1g, 5g, 10g, 25g, 100g
Specialized Intermediates Providers	≥97%	250mg, 1g, 5g, 25g
Bulk Chemical Manufacturers	≥98%	Custom quotes for kg quantities

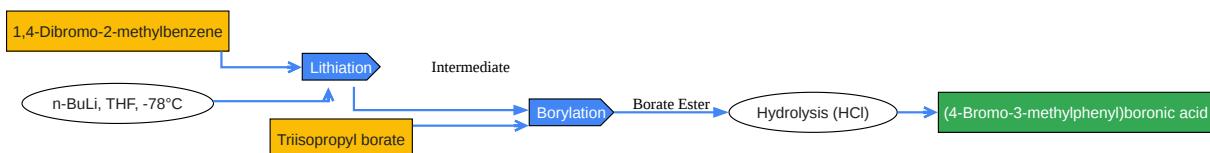
Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ BBrO ₂
Molecular Weight	214.85 g/mol
Appearance	White to off-white solid
Storage Conditions	Inert atmosphere, 2-8°C

Synthesis of (4-Bromo-3-methylphenyl)boronic Acid

A common and effective method for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. This "lithiation-borylation" approach offers a reliable route to **(4-Bromo-3-methylphenyl)boronic acid**.

Experimental Protocol: Synthesis via Lithiation-Borylation


Materials:

- 1,4-Dibromo-2-methylbenzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate

- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

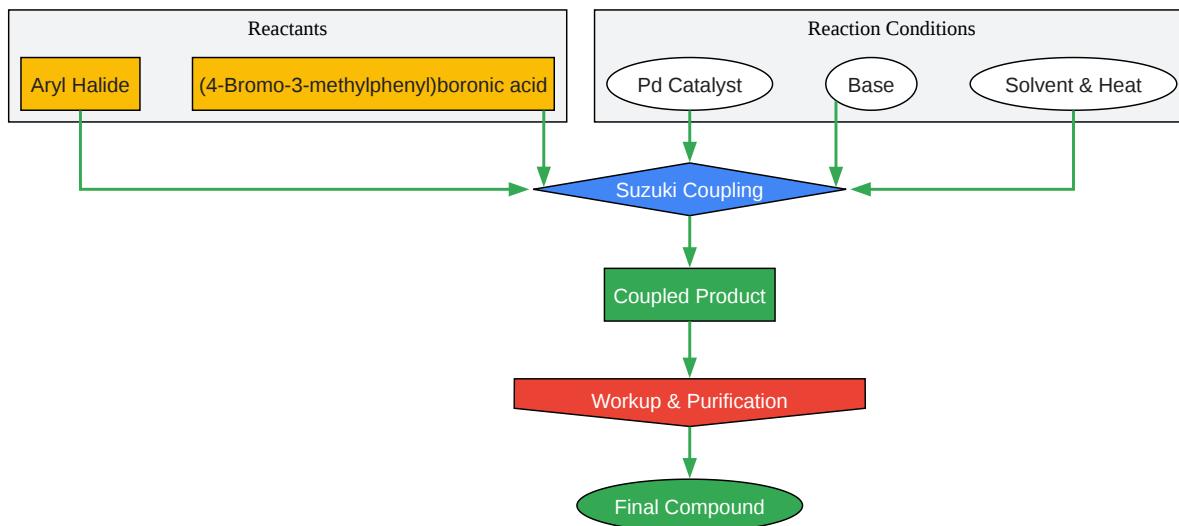
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2-methylbenzene (1 equivalent) in anhydrous THF.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78°C. Stir the reaction mixture for 1 hour at this temperature.
- In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.
- Slowly add the triisopropyl borate solution to the reaction mixture at -78°C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **(4-Bromo-3-methylphenyl)boronic acid**.

[Click to download full resolution via product page](#)

Synthesis of **(4-Bromo-3-methylphenyl)boronic acid**.

Application in Drug Discovery: Suzuki-Miyaura Coupling

(4-Bromo-3-methylphenyl)boronic acid is a key building block in the synthesis of complex organic molecules for drug discovery. A prime example is its use in Suzuki-Miyaura cross-coupling reactions to create novel compounds with potential therapeutic activities. A recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were subsequently evaluated for their antibacterial and alkaline phosphatase inhibitory activities.^[1]


Experimental Protocol: Suzuki-Miyaura Coupling

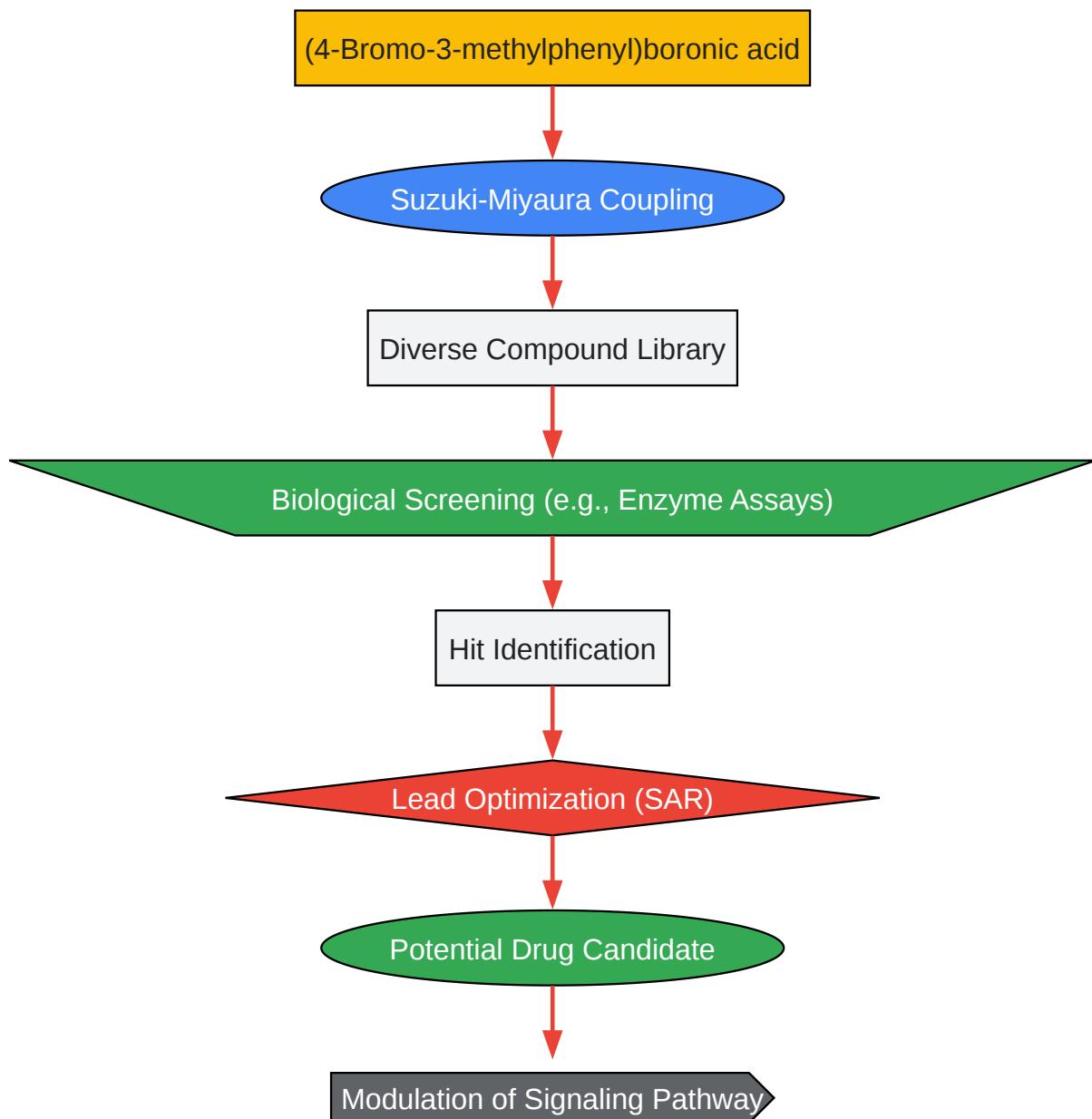
Materials:

- Aryl halide (e.g., N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide)
- **(4-Bromo-3-methylphenyl)boronic acid** (or another arylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium phosphate)
- Solvent (e.g., 1,4-dioxane and water mixture)
- Inert atmosphere (e.g., Argon)

Procedure:

- To a dried Schlenk tube, add the aryl halide (1.0 equivalent), **(4-Bromo-3-methylphenyl)boronic acid** (1.2 equivalents), palladium catalyst (e.g., 5 mol%), and base (2.0 equivalents).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add the degassed solvent mixture (e.g., 10:1 dioxane/water).
- Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

[Click to download full resolution via product page](#)


Suzuki-Miyaura coupling workflow.

Role in Modulating Signaling Pathways

While specific signaling pathways directly modulated by **(4-Bromo-3-methylphenyl)boronic acid** itself are not the primary focus of research, its importance lies in the synthesis of molecules that do interact with biological pathways. For instance, the aforementioned N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were designed and synthesized to target bacterial enzymes and human alkaline phosphatase, indicating an indirect role in modulating pathways related to bacterial survival and cellular signaling.

The general strategy involves using the boronic acid as a scaffold to introduce the bromo-methylphenyl moiety into a larger molecule, which is then tested for its ability to inhibit specific

enzymes or receptors. The bromine atom on the phenyl ring also serves as a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Role in drug discovery process.

Conclusion

(4-Bromo-3-methylphenyl)boronic acid is a commercially accessible and highly valuable reagent for researchers in drug discovery and organic synthesis. Its utility in constructing complex molecular architectures through robust and well-established methodologies like the Suzuki-Miyaura coupling makes it an indispensable tool for the development of novel therapeutic agents. The provided protocols and data serve as a comprehensive resource for the effective utilization of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- To cite this document: BenchChem. [(4-Bromo-3-methylphenyl)boronic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277413#commercial-availability-of-4-bromo-3-methylphenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com